molecular formula C11H11Cl2NO2 B1475875 1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1859273-76-9

1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1475875
CAS RN: 1859273-76-9
M. Wt: 260.11 g/mol
InChI Key: VUFCCWPEFHTVEU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one (DCPAE) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the azetidine family of organic compounds, and is composed of two chlorine atoms, an oxygen atom, and a nitrogen atom, all bonded together in a cyclic structure. DCPAE has been used in a variety of laboratory experiments, and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Antifungal Activity

  • Synthesis and Antifungal Activity : A study by Ruan et al. (2011) reported the synthesis of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, exhibiting inhibition against fungal pathogens like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, highlighting significant antifungal activities (Ruan et al., 2011).

  • Synthesis and Antimycotic Activity : Another study focused on the synthesis of derivatives with (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, demonstrating preliminary antimycotic data and suggesting potential for further research in antifungal applications (Raga et al., 1992).

Corrosion Inhibition

  • Corrosion Inhibition in Oil-Well Steel : Yadav et al. (2015) studied the impact of certain derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution. The study revealed that these compounds act as effective corrosion inhibitors, offering potential applications in industrial settings (Yadav et al., 2015).

Antibacterial Activity

  • Microwave-Assisted Synthesis and Antibacterial Activity : Mistry and Desai (2006) conducted a study on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one. They explored their antibacterial potential against various bacteria such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Wanjari (2020) discussed the synthesis and antimicrobial activity of a related compound, focusing on its potential as a pharmaceutical ingredient with effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFCCWPEFHTVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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